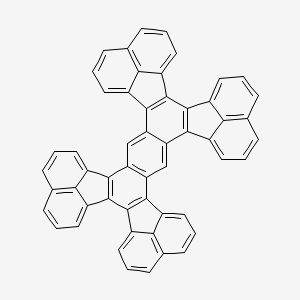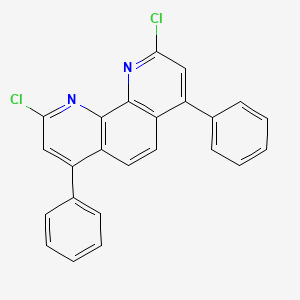
2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is a sensitizer used to enhance the efficiency of phosphorescent materials .
Synthesis Analysis
A new family of phenanthroline ligands was prepared. Hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media leads to the formation of the corresponding 4,7-oxygenated derivatives . Another synthesis process includes the batch addition of formula III into O-phenylenediamine in concentrated hydrochloric acid solution, and react 2-10 hours at 50-90° C .Molecular Structure Analysis
The molecular formula of this compound is C24H14Cl2N2. Its molecular weight is 401.29 .Chemical Reactions Analysis
The coordination chemistry of 4,7-oxygenated 1,10-phenanthroline-2,9-diamides toward some lanthanide nitrates was investigated .Physical And Chemical Properties Analysis
The density of this compound is 1.343. It should be stored in an inert atmosphere at room temperature .科学的研究の応用
Photophysical Properties and Biological Labeling
2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline has been utilized in the synthesis of rhenium(I) polypyridine maleimide complexes, demonstrating intense and long-lived photoluminescence. These complexes exhibit metal-to-ligand charge-transfer (MLCT) triplet excited states and have been used for thiol-specific luminescent labeling in biological species, including DNA and proteins, due to their ability to react with sulfhydryl groups forming stable thioether moieties (Lo et al., 2002).
Synthesis of Macrocycle and Amino-Substituted Compounds
This compound plays a role in the synthesis of sulfur-bridged bis-1,10-phenanthroline macrocycles and amino-substituted bis-1,10-phenanthroline. These syntheses involve displacement reactions, contributing to the development of new chemical structures with potential applications in various fields (Krapcho et al., 2009).
Application in Polymerization Initiators
In the field of polymer science, this compound derivatives have been used to synthesize tetrylenes, which demonstrate high activity as initiators in the bulk polymerization of ε-caprolactone. This leads to the production of high-molecular-weight polymers with relatively narrow molecular weight distribution (Mankaev et al., 2018).
Ion Transfer Studies
The compound is significant in studies exploring the ion transfer of protonated 1,10-phenanthroline derivatives across liquid-liquid interfaces. This research contributes to understanding the distribution mechanisms of these compounds between different phases, valuable in analytical and environmental chemistry (Yoshida & Freiser, 1984).
Organic Light-Emitting Diodes
This compound has been incorporated into the synthesis of phosphorescent rhenium(I) complexes, which are used as dopants in organic light-emitting diodes (OLEDs). These OLEDs demonstrate high electroluminescence efficiency and brightness, showing potential for advanced display and lighting technologies (Li et al., 2008).
Copper Complexes as Oxygen Sensors
Crystals of copper compounds containing this compound have been shown to act as oxygen sensors. The presence of void space in these crystals enhances their sensitivity, offering potential applications in environmental monitoring and industrial processes (Smith & Mann, 2009).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds such as 4,7-diphenyl-1,10-phenanthroline are known to be used as electron transport / hole blocking layer (etl / hbl) in organic electronic devices .
Mode of Action
It is known that similar compounds interact with their targets by enabling electron transport .
Biochemical Pathways
It is known that similar compounds are involved in the electron transport process in organic electronic devices .
Pharmacokinetics
It is known that similar compounds are solution-processable, suggesting they may have good solubility .
Result of Action
Similar compounds are known to enable electron transport in organic electronic devices, which could result in the generation of light or electrical signals .
Action Environment
The action, efficacy, and stability of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline can be influenced by various environmental factors. For instance, the performance of similar compounds in organic electronic devices can be affected by factors such as temperature, humidity, and the presence of other materials .
特性
IUPAC Name |
2,9-dichloro-4,7-diphenyl-1,10-phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2/c25-21-13-19(15-7-3-1-4-8-15)17-11-12-18-20(16-9-5-2-6-10-16)14-22(26)28-24(18)23(17)27-21/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQFTFBKMWFBPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does the addition of chlorine atoms to the BPhen core structure impact its exciton diffusion properties?
A1: The research demonstrates that incorporating chlorine atoms into the 2,9 positions of the 4,7-diphenyl-1,10-phenanthroline (BPhen) core significantly influences its exciton diffusion capabilities. [] Specifically, the singlet exciton diffusion length increases from less than 1 nm for BPhen to (5.4 ± 1.2) nm for BPhen-Cl2. [] This suggests that the chlorine atoms likely improve the efficiency of energy transfer between molecules in the singlet state, possibly due to enhanced intermolecular interactions or altered energy levels. Conversely, the triplet exciton diffusion length decreases from (15.4 ± 0.4) nm for BPhen to (8.0 ± 0.7) nm for BPhen-Cl2. [] This decrease is attributed to the chlorine atoms promoting a shift towards short-range Dexter energy transfer mechanisms, which are less efficient for long-range triplet diffusion compared to the Förster mechanism dominant in BPhen. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


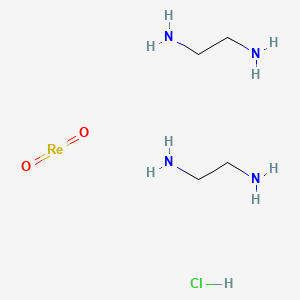

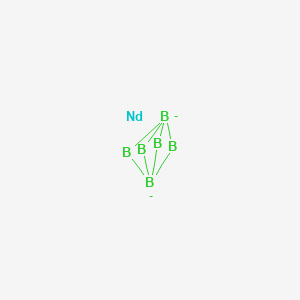
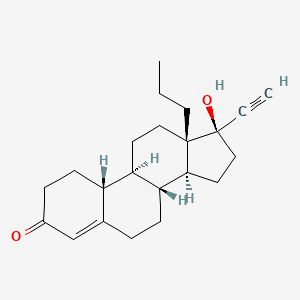
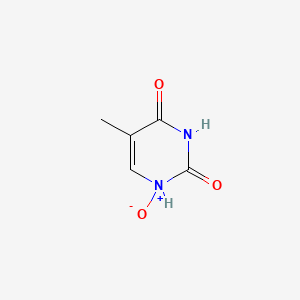
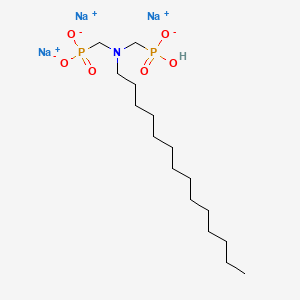

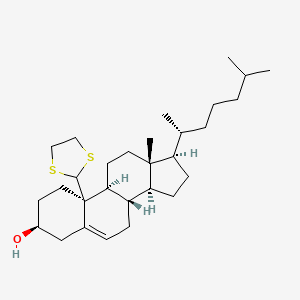
![16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene](/img/structure/B577300.png)

